molecular formula C14H20ClN3O B15110883 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15110883
M. Wt: 281.78 g/mol
InChI Key: CQQHYVLLTCUTNV-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a substituted pyrazole core with an ethyl group at position 1, a methyl group at position 3, and a 4-methoxyphenylmethylamine substituent at position 2.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-10-14(11(2)16-17)15-9-12-5-7-13(18-3)8-6-12;/h5-8,10,15H,4,9H2,1-3H3;1H

InChI Key

CQQHYVLLTCUTNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions . This reaction yields the desired compound with a high yield of 88%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Herbicidal Activity

Pyrazole derivatives with substituted aryl groups are widely studied for herbicidal properties. Below is a comparison of the target compound with structurally related analogs:

Compound Name Substituents (Pyrazole Core) Biological Activity (IC₅₀ or Efficacy) Key Reference
1-Ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine hydrochloride R = 1-Ethyl, R1 = 3-Methyl, R4 = 4-Methoxyphenylmethyl Moderate herbicidal activity against rape; weak against barnyard grass
N-[(5-Chloro-3-methyl-1H-pyrazol-4-yl)methyl] derivatives R1 = 5-Chloro-3-methylpyrazole Variable activity depending on R groups; some show enhanced selectivity
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine precursor) Cyclohexanol core with 4-methoxyphenyl and dimethylamino groups Pharmacological (antidepressant synthesis)
3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride R = 3-Chloro, R1 = Pyridin-3-yl Synthetic intermediate; no explicit bioactivity data

Key Observations :

  • The 4-methoxyphenyl group is a common feature in herbicidal and pharmacological compounds, suggesting its role in modulating lipophilicity and target binding .

Pharmacological Analogues

Compound Name Core Structure Application/Activity Key Reference
USP Paroxetine Related Compound G Piperidine-benzodioxol Antidepressant impurity profiling
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Cyclohexanol-amine Intermediate for venlafaxine synthesis
4-(4-Methoxyphenyl)azepane-1-carboxamide Azepane-carboxamide Building block for drug discovery

Key Observations :

  • The pyrazole core in and is associated with synthetic versatility but lacks direct pharmacological data in the provided evidence .

Molecular Properties

Property Target Compound 3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl 4-(4-Methoxyphenyl)azepane-1-carboxamide
Molecular Weight ~287.7 (estimated) 253.25 (neutral) 241.70
Solubility Enhanced by HCl salt Likely moderate (HCl salt) Dependent on carboxamide group
Key Substituents 4-Methoxyphenylmethyl, ethyl Pyridin-3-yl, chlorine 4-Methoxyphenyl, azepane

Biological Activity

1-Ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride, also known as a pyrazole derivative, has garnered attention for its diverse biological activities. This article focuses on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors, typically involving pyrazole derivatives. The structure can be characterized by its unique pyrazole ring, which is known for its versatility in biological applications.

Chemical Structure

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine; hydrochloride

Antimicrobial and Antifungal Properties

Research indicates that pyrazole compounds exhibit significant antimicrobial and antifungal activities. For instance, derivatives have been tested against various pathogens with promising results.

CompoundActivity TypePathogens TestedResults
1-Ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amineAntifungalCandida albicans, Aspergillus nigerModerate to high inhibition observed
3-(difluoromethyl)-1-methyl-1H-pyrazole derivativesAntifungalSeven phytopathogenic fungiHigher activity than standard drugs like boscalid

These findings suggest that the compound may disrupt cellular integrity and inhibit growth through various mechanisms, including interference with cell wall synthesis and membrane integrity.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundCytokine InhibitionConcentration (µM)Reference
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido) phenyl)-4,5-dihydropyrazoleTNF-α: 61–85% IL-6: 76–93%10

This activity is crucial for developing treatments for inflammatory diseases, offering a potential pathway for therapeutic intervention.

Antitubercular Activity

The antitubercular properties of pyrazole derivatives have also been explored. Compounds were tested against Mycobacterium tuberculosis strains with notable inhibitory effects.

CompoundActivity TypeStrain TestedResults
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesAntitubercularH37Rv strainSignificant inhibition at low concentrations

These results position pyrazole derivatives as promising candidates in the fight against tuberculosis.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in pathogen metabolism or inflammatory processes.
  • Disruption of Membrane Integrity : Some compounds induce membrane damage leading to cell lysis.
  • Modulation of Cytokine Production : By inhibiting specific signaling pathways, these compounds can reduce inflammation and immune responses.

Study on Antifungal Activity

A study demonstrated the antifungal efficacy of a series of pyrazole derivatives against C. albicans. The results indicated that modifications to the substituents on the pyrazole ring significantly affected their antifungal potency.

Study on Anti-inflammatory Effects

In another case study focusing on anti-inflammatory properties, a novel pyrazole derivative was shown to effectively reduce TNF-α levels in vitro, suggesting potential for clinical applications in autoimmune diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine hydrochloride?

The synthesis involves multi-step reactions, typically starting with cyclization of pyrazole precursors. For example, intermediates like 3-methylpyrazole derivatives can be functionalized via alkylation or coupling reactions. Key steps include:

  • Alkylation : Use ethyl halides or alkylating agents to introduce the ethyl group at the pyrazole N1 position.
  • Mannich Reaction : React the pyrazole core with 4-methoxybenzylamine derivatives under acidic conditions to form the secondary amine linkage .
  • Hydrochloride Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
    Optimal conditions require precise temperature control (e.g., 35–120°C), solvents like dimethyl sulfoxide (DMSO) or chloroform, and catalysts such as cesium carbonate or copper(I) bromide .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H NMR detects characteristic peaks for the ethyl group (δ ~1.2–1.4 ppm, triplet), methoxyphenyl aromatic protons (δ ~6.8–7.4 ppm), and pyrazole protons (δ ~8.0–8.5 ppm). 13C^{13}C NMR confirms quaternary carbons in the pyrazole ring .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 215 [M+H]+ for related analogs) .
  • X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm the pyrazole ring geometry and substituent orientations .

Q. What are the solubility and stability profiles under standard laboratory conditions?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability studies recommend storage at −20°C in inert atmospheres to prevent degradation. Hydrochloride salts are hygroscopic, requiring desiccants for long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the N4 amine and methoxyphenyl group often show high reactivity .
  • Molecular Docking : Screens against target proteins (e.g., carbonic anhydrase, kinase enzymes) to identify binding affinities. The methoxyphenyl moiety may interact with hydrophobic pockets, while the pyrazole ring participates in hydrogen bonding .
  • Reaction Path Search : Quantum chemical calculations (e.g., using ICReDD’s framework) optimize synthetic pathways by modeling transition states and intermediates .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate potency discrepancies by testing across multiple concentrations (e.g., IC50_{50} values for enzyme inhibition) .
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
  • Selectivity Profiling : Use kinase panels or receptor-binding assays to differentiate off-target effects. For example, pyrazole analogs may exhibit varying selectivity for hCA I vs. hCA II isoforms .

Q. How can reaction engineering improve yield and purity in scaled-up synthesis?

  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .
  • Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps to reduce byproducts .
  • Purification Techniques : Employ chromatography (e.g., reverse-phase HPLC) or recrystallization from ethanol/water mixtures to isolate high-purity hydrochloride salts .

Q. What mechanistic insights explain the compound’s pharmacological activity in preclinical models?

  • Enzyme Inhibition : Pyrazole derivatives often act as competitive inhibitors. For instance, the ethyl group may sterically block substrate access to catalytic sites in kinases or oxidoreductases .
  • Membrane Permeability : LogP calculations (~2.5–3.0 for related compounds) suggest moderate blood-brain barrier penetration, relevant for CNS-targeted applications .
  • Metabolite Identification : LC-MS/MS profiles detect primary metabolites (e.g., N-demethylation or hydroxylation products) to correlate stability with efficacy .

Methodological Considerations

  • Controlled Experiments : Always include positive controls (e.g., known kinase inhibitors) and validate assays with triplicate measurements .
  • Data Reproducibility : Document reaction parameters (solvent purity, catalyst lot) meticulously, as minor variations significantly impact yields .
  • Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, which may require fume hoods or personal protective equipment (PPE) .

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